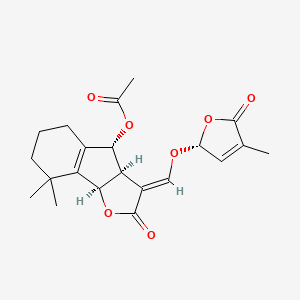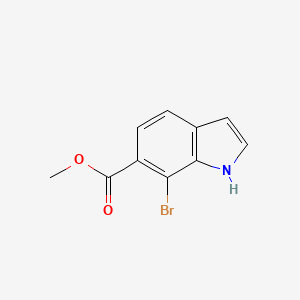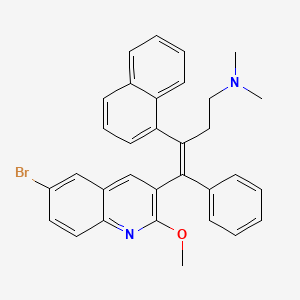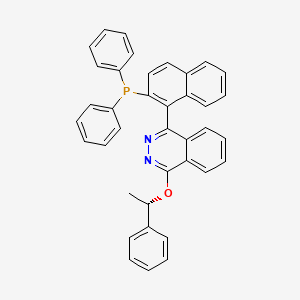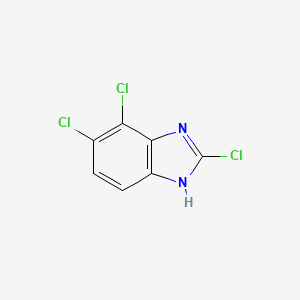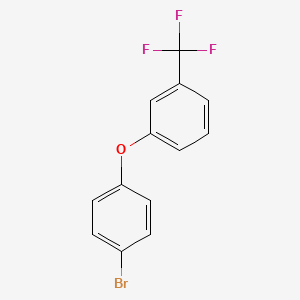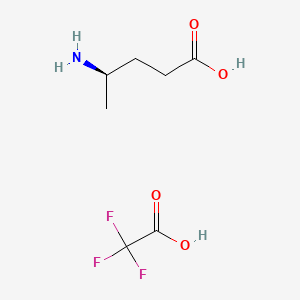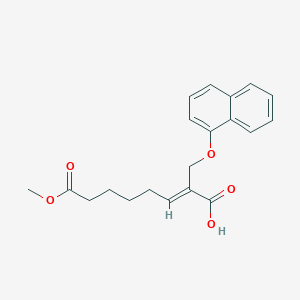
(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring and an enone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of a naphthalene derivative with an appropriate aldehyde, followed by a series of functional group transformations to introduce the methoxy and oxooctenoic acid functionalities. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or other reduced forms.
Substitution: The methoxy and naphthalen-1-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1-Naphthol: A simpler naphthalene derivative with hydroxyl functionality.
2-Naphthol: Another naphthalene derivative with hydroxyl functionality at a different position.
Naphthalenes: A class of compounds with two fused benzene rings, exhibiting various biological activities.
Uniqueness
(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid is unique due to its combination of a naphthalene ring with an enone moiety and additional functional groups. This structure provides distinct chemical reactivity and biological activity compared to simpler naphthalene derivatives.
特性
IUPAC Name |
(E)-8-methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-24-19(21)13-4-2-3-9-16(20(22)23)14-25-18-12-7-10-15-8-5-6-11-17(15)18/h5-12H,2-4,13-14H2,1H3,(H,22,23)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLWFXJLVUJAKK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC=C(COC1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC/C=C(\COC1=CC=CC2=CC=CC=C21)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-(5-oxo-5,6-dihydropyrido[3,4-b]pyrazin-8-yl)acetate](/img/structure/B8238556.png)
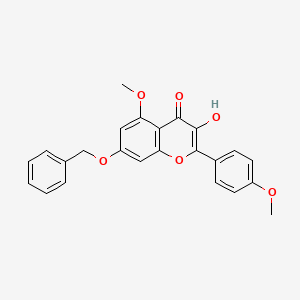
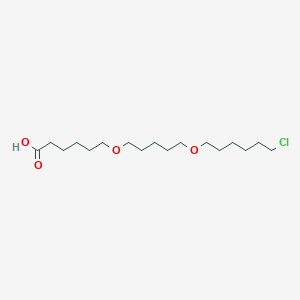
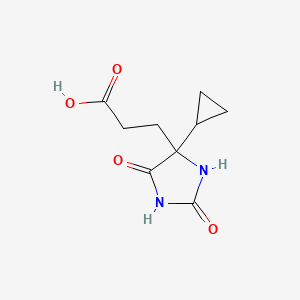
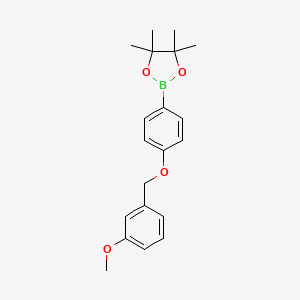
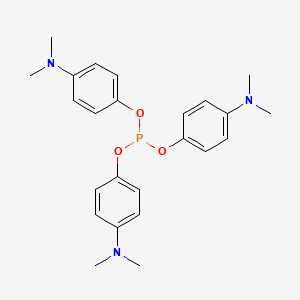
![1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]-](/img/structure/B8238628.png)
